

spectroscopic analysis (NMR, IR, Mass Spec) of 4-Bromo-1H-pyrazole-3-carboxamide

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Compound of Interest

Compound Name: 4-Bromo-1H-pyrazole-3-carboxamide

Cat. No.: B1290593

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Spectroscopic Analysis of 4-Bromo-1H-pyrazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **4-Bromo-1H-pyrazole-3-carboxamide**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Bromo-1H-pyrazole-3-carboxamide** based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
¹³ C NMR	Chemical Shift (δ, ppm)	Assignment		
~7.8 - 8.2	Singlet	1H	C5-H	
~7.0 - 7.5 (broad)	Singlet	2H	-CONH ₂	
~12.5 - 13.5 (broad)	Singlet	1H	N1-H	
~160 - 165	C=O (Amide)			
~135 - 140	C3			
~130 - 135	C5			
~95 - 100	C4			

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Table 2: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amide and Pyrazole)
3100 - 3000	Medium	C-H Stretch (Aromatic)
~1680	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
~1550	Medium	C=C and C=N Stretch (Pyrazole Ring)
~1050	Medium	C-Br Stretch

Table 3: Anticipated Mass Spectrometry (MS) Data

Ion	m/z (relative intensity, %)	Fragmentation Note
[M] ⁺	190/192 (100)	Molecular ion peak, showing isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
[M-NH ₂] ⁺	174/176	Loss of the amino group
[M-CONH ₂] ⁺	146/148	Loss of the carboxamide group

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-Bromo-1H-pyrazole-3-carboxamide** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-1H-pyrazole-3-carboxamide** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- ¹H NMR Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a standard one-pulse ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid **4-Bromo-1H-pyrazole-3-carboxamide** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[1\]](#)
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)[\[2\]](#)
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

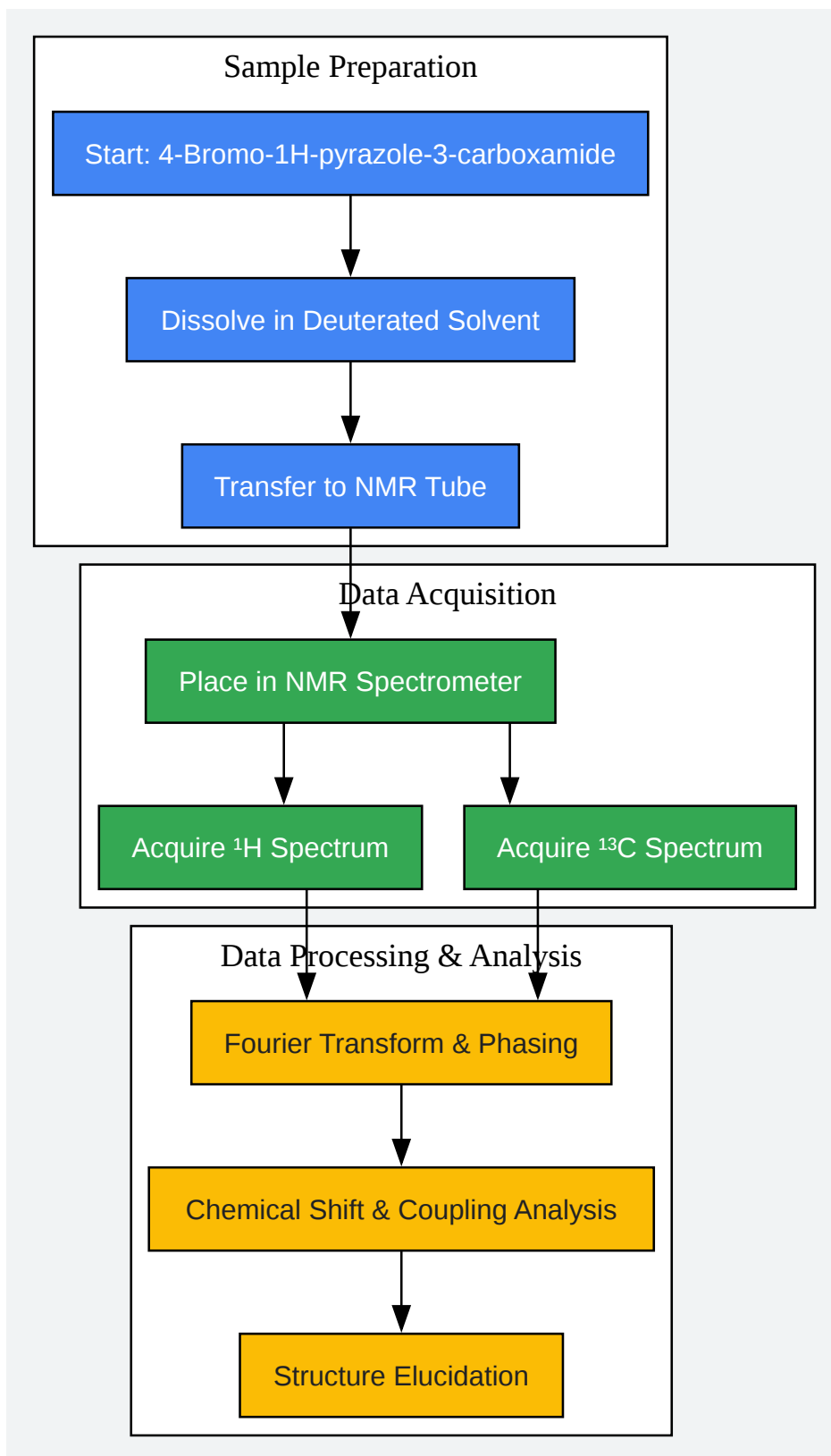
- Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like **4-Bromo-1H-pyrazole-3-carboxamide**, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) with an electrospray ionization (ESI) source.^[3]
- Ionization (Electron Ionization - EI):
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^[3]
 - This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for M and $M+2$) should be clearly visible.

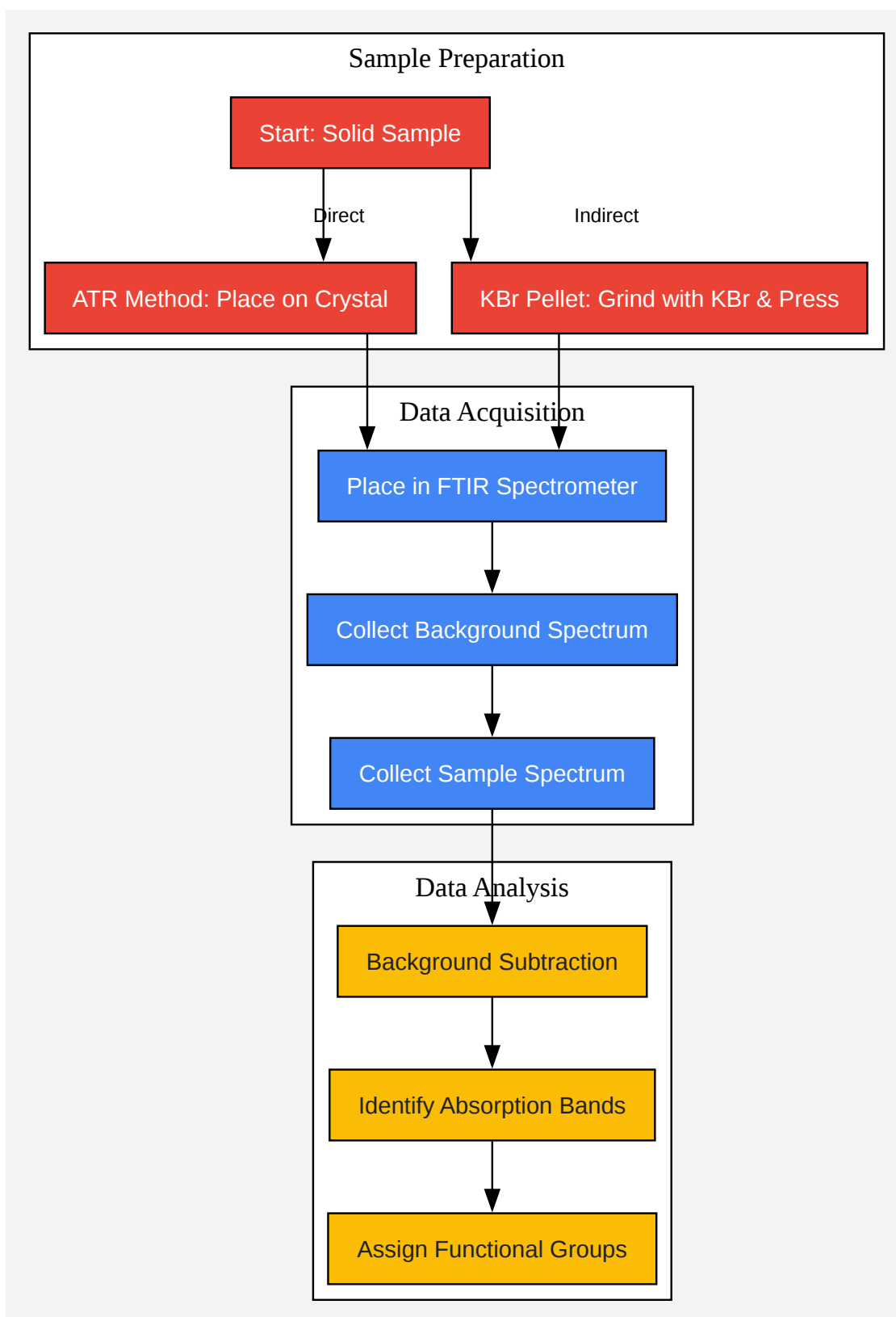
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



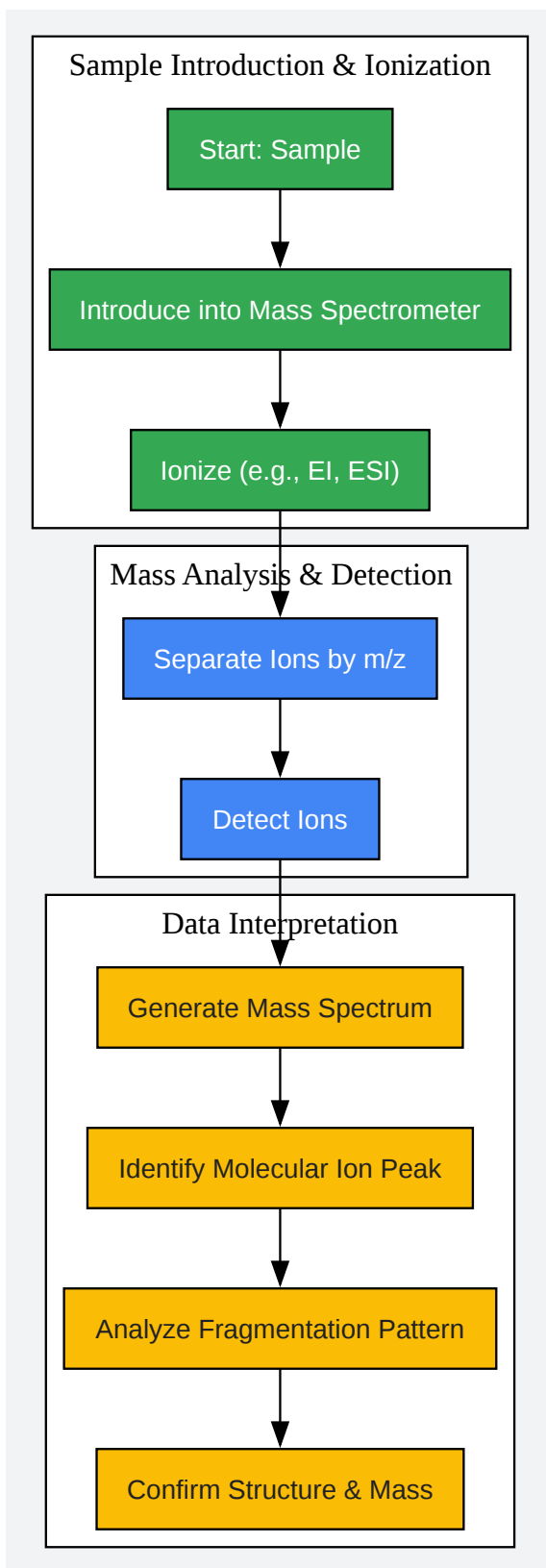
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NMR Spectroscopy Experimental Workflow



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